3-Chloro-2-iodoaniline hydrochloride
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Overview
Description
3-Chloro-2-iodoaniline hydrochloride: is an organic compound that serves as an important intermediate in various chemical syntheses. It is characterized by the presence of both chlorine and iodine atoms attached to an aniline ring, making it a valuable building block in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-iodoaniline hydrochloride typically involves a multi-step process starting from 2-chloro-6-nitroaniline. The nitro group is first reduced to an amine, followed by diazotization to form 1-chloro-2-iodo-3-nitrobenzene. Finally, the nitro group is reduced to yield 3-Chloro-2-iodoaniline .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch processes, utilizing similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-iodoaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated anilines, while reduction reactions typically produce amines .
Scientific Research Applications
Chemistry: 3-Chloro-2-iodoaniline hydrochloride is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a building block for the synthesis of bioactive compounds that can be used in drug discovery and development .
Medicine: The compound is utilized in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors in the body .
Industry: In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-2-iodoaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms enhances its reactivity, allowing it to form stable complexes with these targets. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 2-Chloro-4-iodoaniline
- 4-Chloro-2-iodoaniline
- 2-Iodoaniline
Comparison: Compared to these similar compounds, 3-Chloro-2-iodoaniline hydrochloride is unique due to its specific substitution pattern on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-chloro-2-iodoaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSVDHOJDSPZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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